molecular formula C18H20N2O4 B12936441 3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile

3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile

Cat. No.: B12936441
M. Wt: 328.4 g/mol
InChI Key: OSUBTFYOCZPAKO-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as an amino group, hydroxyl groups, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzonitrile Core: The initial step involves the formation of the benzonitrile core through a nucleophilic substitution reaction.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a reductive amination reaction.

    Addition of Hydroxyl and Methoxy Groups: The hydroxyl and methoxy groups are added through selective hydroxylation and methylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions, contributing to its potential therapeutic properties.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-hydroxyphenazine: Shares similar functional groups but differs in the overall structure and properties.

    2-Amino-3-hydroxyphenazine: Another compound with similar functional groups but distinct chemical behavior.

Uniqueness

3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

3-(aminomethyl)-5-[[2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxyphenyl]methyl]benzonitrile

InChI

InChI=1S/C18H20N2O4/c1-23-16-7-14(10-21)17(22)15(18(16)24-2)6-11-3-12(8-19)5-13(4-11)9-20/h3-5,7,21-22H,6,8,10,19H2,1-2H3

InChI Key

OSUBTFYOCZPAKO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)CO)O)CC2=CC(=CC(=C2)C#N)CN)OC

Origin of Product

United States

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